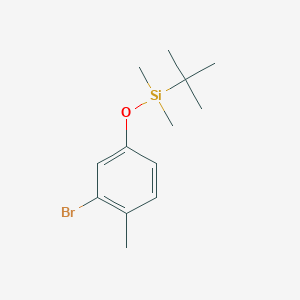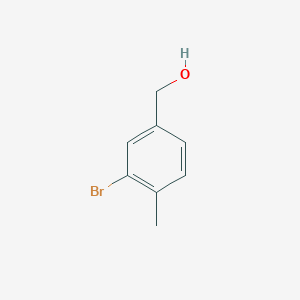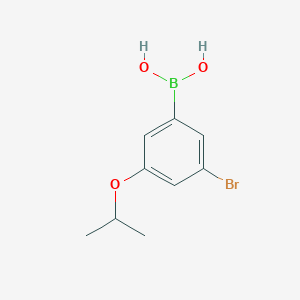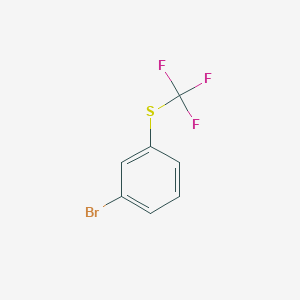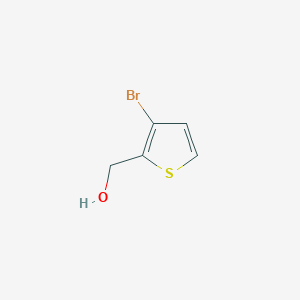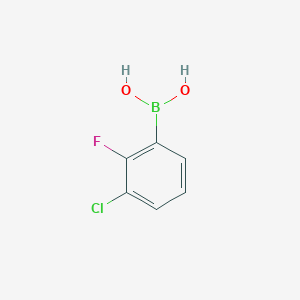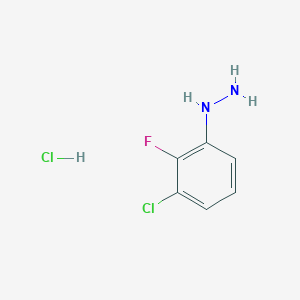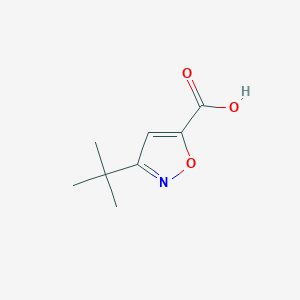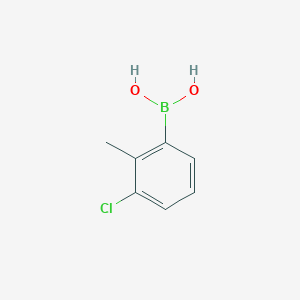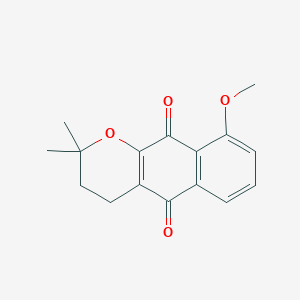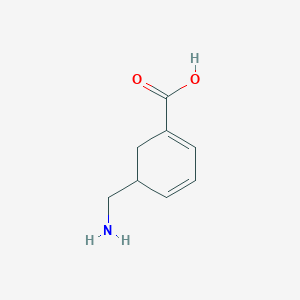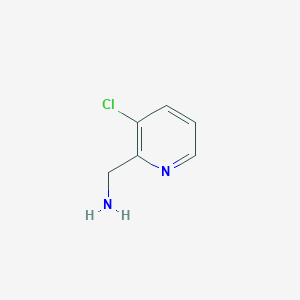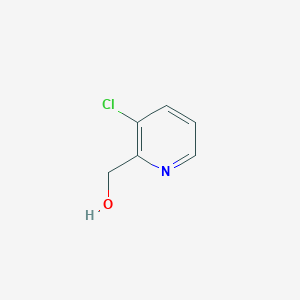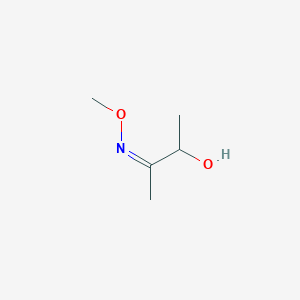
(3Z)-3-Methoxyiminobutan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3Z)-3-Methoxyiminobutan-2-ol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as drug development, biochemistry, and medicinal chemistry. This compound is a derivative of pyridoxal, a form of vitamin B6, and has been shown to exhibit several beneficial properties.
Mechanism Of Action
The mechanism of action of (3Z)-3-Methoxyiminobutan-2-ol is not fully understood. However, it has been suggested that this compound acts as an inhibitor of enzymes that are involved in various metabolic pathways. For example, (3Z)-3-Methoxyiminobutan-2-ol has been shown to inhibit the activity of alanine aminotransferase, an enzyme that is involved in the metabolism of amino acids. In addition, this compound has been shown to inhibit the activity of dopamine beta-hydroxylase, an enzyme that is involved in the metabolism of dopamine.
Biochemical And Physiological Effects
(3Z)-3-Methoxyiminobutan-2-ol has been shown to exhibit several biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines such as MCF-7, HeLa, and A549. In addition, (3Z)-3-Methoxyiminobutan-2-ol has been shown to inhibit the replication of hepatitis B virus and herpes simplex virus. In vivo studies have shown that this compound can reduce the levels of serum alanine aminotransferase and aspartate aminotransferase, which are markers of liver damage.
Advantages And Limitations For Lab Experiments
One of the advantages of using (3Z)-3-Methoxyiminobutan-2-ol in lab experiments is its ability to inhibit the activity of enzymes that are involved in various metabolic pathways. This property makes this compound a valuable tool for studying the role of these enzymes in various biological processes. However, one of the limitations of using (3Z)-3-Methoxyiminobutan-2-ol in lab experiments is its low solubility in water, which can make it difficult to use in certain experimental setups.
Future Directions
There are several future directions for the study of (3Z)-3-Methoxyiminobutan-2-ol. One of the areas of research is the development of new drugs that are based on this compound. For example, (3Z)-3-Methoxyiminobutan-2-ol derivatives have been shown to exhibit potent antitumor activity, and further research in this area could lead to the development of new cancer therapies. Another area of research is the study of the mechanism of action of (3Z)-3-Methoxyiminobutan-2-ol, which could lead to a better understanding of the role of enzymes in various metabolic pathways. Finally, the study of the biochemical and physiological effects of (3Z)-3-Methoxyiminobutan-2-ol could lead to the development of new treatments for various diseases.
Synthesis Methods
The synthesis method of (3Z)-3-Methoxyiminobutan-2-ol involves the reaction of pyridoxal with O-methylhydroxylamine in the presence of sodium acetate and acetic acid. The reaction yields (3Z)-3-Methoxyiminobutan-2-ol as a white solid with a melting point of 102-104°C. The purity of the compound can be confirmed by NMR spectroscopy and mass spectrometry.
Scientific Research Applications
(3Z)-3-Methoxyiminobutan-2-ol has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, this compound has been shown to exhibit antitumor, antiviral, and antibacterial properties. In biochemistry, (3Z)-3-Methoxyiminobutan-2-ol has been used as a substrate for enzymes such as alanine aminotransferase and aspartate aminotransferase. In addition, this compound has been shown to modulate the activity of neurotransmitters such as dopamine and norepinephrine.
properties
CAS RN |
133911-19-0 |
|---|---|
Product Name |
(3Z)-3-Methoxyiminobutan-2-ol |
Molecular Formula |
C5H11NO2 |
Molecular Weight |
117.15 g/mol |
IUPAC Name |
(3Z)-3-methoxyiminobutan-2-ol |
InChI |
InChI=1S/C5H11NO2/c1-4(5(2)7)6-8-3/h5,7H,1-3H3/b6-4- |
InChI Key |
WPHUYJPJRANCOS-XQRVVYSFSA-N |
Isomeric SMILES |
CC(/C(=N\OC)/C)O |
SMILES |
CC(C(=NOC)C)O |
Canonical SMILES |
CC(C(=NOC)C)O |
synonyms |
2-Butanone, 3-hydroxy-, O-methyloxime, (Z)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




